Tti-cof
Description
Properties
Molecular Formula |
C45H33N9O3 |
|---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline;4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde |
InChI |
InChI=1S/C24H15N3O3.C21H18N6/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21;22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-15H;1-12H,22-24H2 |
InChI Key |
OMQUSUAEALSXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O.C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Fabrication Strategies for Tti Cof and Its Derivatives
Precursor Selection and Rational Design for Tti-COF Synthesis
The foundation of a well-defined and functional this compound lies in the meticulous selection and design of its molecular precursors. The inherent properties of the building blocks dictate the topology, porosity, and ultimately the performance of the final framework.
Triazine Triphenylamine (B166846) (TT-am) and Triazine Triphenyl Aldehyde (TT-ald) Linkers
A prominent strategy for the synthesis of this compound involves the condensation reaction between triazine triphenylamine (TT-am) and triazine triphenyl aldehyde (TT-ald). nih.govacs.org The TT-am linker, chemically known as 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline, provides the amine functional groups necessary for the formation of imine linkages. uni-muenchen.denih.govacs.org This triamine linker is often synthesized from 4-cyanobenzoyl chloride and ammonium (B1175870) chloride in a multi-step process. nih.govacs.org The corresponding aldehyde partner, TT-ald, furnishes the carbonyl groups that react with the amines.
Direct Synthesis Protocols for this compound
Several synthetic protocols have been developed to fabricate this compound, each offering distinct advantages in terms of reaction time, scalability, and the final properties of the material.
Solvothermal Synthesis Conditions and Optimization
Solvothermal synthesis is the most widely employed method for producing crystalline COFs, including this compound. nih.govacs.orgtandfonline.com This technique involves heating a mixture of the precursor monomers (TT-am and TT-ald), a solvent or a mixture of solvents, and often a catalyst in a sealed vessel at temperatures typically ranging from 70 to 120°C. nih.govacs.orgscispace.com The elevated temperature and pressure facilitate the reversible condensation reaction, allowing for error correction and the formation of a thermodynamically stable, ordered framework.
The choice of solvent is critical and significantly influences the growth and crystallinity of the COF. acs.org For instance, a mixture of o-dichlorobenzene and n-butanol is commonly used. tandfonline.com The optimization of solvothermal conditions, including temperature, reaction time, and solvent composition, is essential for achieving high crystallinity and surface area. acs.orgtandfonline.com
Microwave-Assisted Synthesis Approaches
To overcome the long reaction times often associated with solvothermal methods, microwave-assisted synthesis has emerged as a rapid and efficient alternative for producing COFs. researchgate.netnih.govmdpi.com Microwave irradiation can significantly accelerate the reaction rate, reducing the synthesis time from days to minutes. tandfonline.comnih.govmdpi.com This rapid heating is due to the interaction of microwaves with polar molecules in the reaction mixture. frontiersin.org
For COF synthesis, a mixture of the monomers and solvent is sealed in a microwave-safe vessel and subjected to microwave heating at a specific temperature and power. nih.govfrontiersin.org This method has been shown to yield COFs with properties, such as surface area, that are comparable or even superior to those synthesized via conventional solvothermal techniques. nih.govmdpi.commdpi.com For example, microwave-assisted synthesis of some COFs has resulted in a higher BET surface area compared to their solvothermally synthesized counterparts. mdpi.commdpi.com
Mechanochemical Synthesis Techniques
Mechanochemical synthesis offers a solvent-free or minimal-solvent approach to COF production. nih.govrsc.org This method involves the mechanical grinding of the solid-state precursors, sometimes with a small amount of a liquid additive (liquid-assisted grinding or LAG), to initiate the polymerization reaction. nih.govrsc.org The mechanical energy input facilitates the reaction between the monomers.
While being a simple and often faster method, mechanochemical grinding can sometimes result in materials with lower crystallinity compared to solvothermal methods. nih.govacs.orgnih.gov However, for certain systems, highly crystalline COFs have been successfully prepared mechanochemically. rsc.org This technique is particularly attractive for its potential scalability and reduced environmental impact due to the minimal use of solvents. rsc.org
Impact of Reaction Parameters on this compound Structure and Crystallinity
The final structure and crystallinity of this compound are highly sensitive to various reaction parameters. A thorough understanding and control of these parameters are crucial for tailoring the material's properties for specific applications.
| Parameter | Effect on this compound Structure and Crystallinity |
| Temperature | Reaction temperature significantly influences the reversibility of the imine bond formation, which is critical for error correction and achieving high crystallinity. acs.org For Schiff base reaction-based COFs, a common temperature is 120°C. acs.org |
| Solvent | The choice of solvent affects the solubility of the precursors and the kinetics of the reaction, thereby impacting the crystallinity and morphology of the resulting COF. acs.orgscispace.com Different solvent systems can even lead to constitutional isomerism in COFs. scispace.com |
| Reaction Time | Sufficient reaction time is necessary to allow the system to reach thermodynamic equilibrium, leading to a more ordered and crystalline structure. researchgate.net However, methods like microwave synthesis can drastically reduce this time. nih.govmdpi.com |
| Catalyst | The presence and type of catalyst can influence the rate of the condensation reaction and the final structure. labinsights.nl |
| Pressure | In solvothermal synthesis, the autogenous pressure generated in the sealed vessel plays a role in the reaction kinetics and the formation of the crystalline framework. |
Influence of Temperature on Crystalline Order and Stacking (High vs. Low Temperature Synthesis)
Temperature is a critical parameter in the synthesis of this compound, profoundly impacting its crystalline order and the stacking of its two-dimensional layers. The synthesis of COFs often involves reversible reactions, where a balance between kinetic and thermodynamic control is necessary to achieve a highly ordered, crystalline structure. rsc.org
High-Temperature Synthesis:
Elevated temperatures, typically above 120°C in solvothermal methods, are frequently employed in COF synthesis. rsc.orgacs.org This approach provides the necessary energy to overcome the activation barrier for the reverse reaction, allowing for "error-correction" or "self-healing" during the crystallization process. rsc.orgoup.com This dynamic covalent chemistry enables the system to break and reform bonds, ultimately leading to the most thermodynamically stable, crystalline structure. rsc.org For some COFs, temperatures exceeding 200°C are necessary, particularly when dealing with less reversible linkage chemistries, to achieve crystallinity. rsc.org In the context of this compound, a post-synthetic modification to convert the imine linkage to a more stable thiazole (B1198619) linkage involves heating to 350°C. escholarship.org
However, excessively high temperatures can also be detrimental. They can lead to the formation of kinetically trapped, amorphous materials if the rate of bond formation is too rapid. rsc.org Furthermore, the stability of the organic building blocks themselves can be a limiting factor at very high temperatures. researchgate.net
Low-Temperature Synthesis:
Room-temperature synthesis of COFs, while challenging, offers advantages in terms of energy efficiency and operational simplicity. researchgate.net Achieving high crystallinity at lower temperatures often necessitates careful selection of catalysts and solvent systems to facilitate the reversible bond formation. researchgate.net For instance, some studies have shown that lower temperatures lead to longer induction periods and slower COF formation, which can be beneficial for achieving higher order. rsc.org The stacking behavior of the layers, a crucial factor for the material's properties, is also influenced by temperature. Higher annealing temperatures have been shown to favor the formation of specific crystalline phases in other layered materials. nih.gov In the case of this compound, the stacking geometry, which can be either an "eclipsed" or a "slip-stacked" arrangement, is a key determinant of its properties and crystallinity. rsc.org Theoretical calculations have suggested that the inherent self-complementarity of the building blocks in this compound leads to a uniform slip-stacked geometry and high crystallinity. rsc.org
The choice between high and low-temperature synthesis for this compound and its derivatives is therefore a trade-off between reaction kinetics, thermodynamic control, and the stability of the precursors and final product.
Role of Catalysts and Solvent Systems in Framework Formation
The formation of the imine linkage in this compound is typically catalyzed by an acid. Acetic acid is a commonly used catalyst in COF synthesis. researchgate.netmdpi.com The catalyst's role is to protonate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. The reversibility of this reaction, crucial for obtaining a crystalline product, is influenced by the catalyst. rsc.org While Brønsted acids like acetic acid are common, Lewis acids have also been shown to be effective, sometimes leading to improved crystallinity and porosity at lower temperatures and catalyst loadings. rsc.org
The following table summarizes the roles of catalysts and solvents in the synthesis of this compound:
| Component | Role in this compound Synthesis | Examples |
| Catalyst | Facilitates the reversible imine bond formation, influencing reaction rate and crystallinity. | Acetic acid, Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) rsc.orgescholarship.orgresearchgate.net |
| Solvent System | Solubilizes monomers, controls reaction rate and crystal growth, and influences product morphology. | Mesitylene/dioxane, N-methyl-2-pyrrolidone (NMP), 1,2-dichlorobenzene/n-butyl alcohol escholarship.orgresearchgate.netnih.gov |
Large-Scale Production Methodologies for this compound (Conceptual)
While laboratory-scale synthesis of this compound is well-established, its translation to large-scale industrial production presents significant challenges. researchgate.net Conceptual methodologies for scaling up COF production are actively being explored and can be adapted for this compound.
Continuous Flow Synthesis:
Continuous flow chemistry offers a promising route for the large-scale production of COFs. In a flow reactor, reactants are continuously pumped through a heated tube or a series of reactors where the reaction takes place. This method allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality. It can also offer higher space-time yields compared to batch processes. researchgate.net A continuous flow synthesis of COF-LZU1 has demonstrated a production rate of 41 mg h⁻¹. researchgate.net
Mechanochemical Synthesis:
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another scalable method. nih.gov This solvent-free or low-solvent approach is environmentally friendly and can be highly efficient. rsc.org For instance, AuNPs@TTI was synthesized with a high yield by steel ball milling the monomers with a catalyst. researchgate.net While mechanochemical synthesis can sometimes result in amorphous or weakly crystalline products, optimization of the grinding time, frequency, and the use of small amounts of liquid additives can improve crystallinity. nih.gov
Microwave-Assisted Synthesis:
Microwave-assisted synthesis can significantly reduce reaction times from days to minutes or hours. nih.govrsc.org The rapid and uniform heating provided by microwaves can lead to faster crystallization and potentially improved material properties, such as higher surface area. nih.gov This method has been successfully applied to the synthesis of various COFs and is considered a green chemistry approach due to its energy efficiency. rsc.org
Aqueous Synthesis:
Developing synthetic routes in water is highly desirable for large-scale production due to the low cost, safety, and environmental benefits of water as a solvent. chinesechemsoc.org Recently, a liquid crystal-directed synthesis methodology has been developed for the gram-scale production of highly crystalline COFs in water and air. chinesechemsoc.org This method has shown broad applicability to various monomers and could potentially be adapted for the aqueous synthesis of this compound. Another approach is hydrothermal synthesis, which has been used for the large-scale production of azine-linked COFs in water without a catalyst. rsc.org
The table below outlines conceptual large-scale production methods for this compound:
| Methodology | Principle | Potential Advantages for this compound |
| Continuous Flow Synthesis | Reactants are continuously mixed and reacted in a flow reactor. | Precise control over reaction conditions, high and consistent product quality, high space-time yield. researchgate.net |
| Mechanochemical Synthesis | Mechanical energy is used to drive the chemical reaction. | Reduced or no solvent use, energy efficiency, potential for high yields. rsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Microwave irradiation provides rapid and uniform heating. | Drastically reduced reaction times, energy efficiency, potentially improved material properties. nih.govrsc.org |
| Aqueous Synthesis | Water is used as the primary solvent. | Environmentally friendly, low cost, safe, potential for high crystallinity through methods like liquid crystal-directed synthesis. chinesechemsoc.orgrsc.org |
Structural Characteristics and Architectural Principles of Tti Cof
Two-Dimensional Network Topology and Connectivity of Tti-COF
The foundational architecture of a this compound is its two-dimensional (2D) polymeric sheet, formed through the polycondensation of carefully selected molecular building blocks (monomers). The network topology is a direct consequence of the symmetry of these monomers and the nature of the covalent linkage connecting them.
Typically, Tti-COFs are synthesized via Schiff base condensation between a C₃-symmetric triamine and a C₂-symmetric linear dialdehyde (B1249045). A canonical example involves the reaction of 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) as the trigonal node and terephthalaldehyde (B141574) (TPA) as the linear linker. The condensation reaction between the primary amine groups (-NH₂) of TAPB and the aldehyde groups (-CHO) of TPA results in the formation of robust and reversible imine bonds (-C=N-).
This [3+2] condensation scheme programmatically dictates the formation of a 2D network with a hexagonal honeycomb topology. Each C₃-symmetric amine monomer acts as a vertex, and each linear dialdehyde acts as an edge, creating a macroporous, covalently bonded sheet. The resulting structure is characterized by its high degree of in-plane long-range order, chemical stability, and permanent, well-defined porosity. The table below summarizes the relationship between the monomer inputs and the resulting 2D network.
| Component | Example Monomer | Symmetry | Reactive Functional Group | Resulting Network Role | Resulting Network Topology | Covalent Linkage |
|---|---|---|---|---|---|---|
| Trigonal Node | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | C₃ | Amine (-NH₂) | Vertex | Hexagonal (Honeycomb) | Imine (-C=N-) |
| Linear Linker | Terephthalaldehyde (TPA) | C₂ | Aldehyde (-CHO) | Edge |
Pore Architectures and Tunability within this compound Frameworks
A defining feature of Tti-COFs is their permanent, accessible porosity and the high degree of tunability of their pore architecture. The pore size and chemical environment are not fixed but can be precisely engineered by modifying the constituent monomers, a concept known as isoreticular chemistry.
The pore diameter is directly controlled by the length of the linear dialdehyde linker. By replacing a shorter linker like terephthalaldehyde (TPA) with a longer one such as 4,4'-biphenyldicarboxaldehyde (B1328761) (BPDA), the distance between the trigonal nodes is increased, systematically expanding the hexagonal pore size.
Furthermore, the chemical functionality of the pore surface can be tailored by introducing functional groups onto the monomer backbones. For example, using monomers bearing hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or nitro (-NO₂) groups allows for the creation of pores with specific polarity, hydrophilicity, or catalytic activity. This tunability makes Tti-COFs highly versatile platforms for applications ranging from gas storage to chemical separations and catalysis.
The following table demonstrates the principle of pore tunability in Tti-COFs.
| Trigonal Node | Linear Linker Monomer | Resulting COF Example | Relative Linker Length | Theoretical Pore Diameter (Approx. Å) | Pore Surface Functionality |
|---|---|---|---|---|---|
| TAPB | Terephthalaldehyde (TPA) | TAPB-TPA-COF | Standard | 28 Å | Neutral Aromatic |
| TAPB | 4,4'-Biphenyldicarboxaldehyde (BPDA) | TAPB-BPDA-COF | Extended | 34 Å | Neutral Aromatic |
| TAPB | 2,5-Dihydroxyterephthalaldehyde | TAPB-DHTA-COF | Standard | 28 Å | Hydrophilic (Phenolic -OH) |
| TAPB | 2,5-Dimethoxyterephthalaldehyde | TAPB-DMTA-COF | Standard | 28 Å | Polar (Methoxy -OCH₃) |
Regularity and Geometry of Pore Channels (e.g., Pseudo-Hexagonal Symmetry)
The pore channels of this compound exhibit a high degree of regularity and a well-defined geometry. Transmission electron microscopy (TEM) analysis confirms that the pores have a pseudo-hexagonal symmetry when viewed along the rsc.org zone axis. rsc.orgresearchgate.net This ordered arrangement is a direct consequence of the C3-symmetric building blocks used in its synthesis, which self-assemble into a periodic network. rsc.org
The stacking behavior of the 2D layers significantly influences the final structure. This compound is noted for an unusual slip-stacked geometry, where layers are offset in a uniform direction. rsc.org This contrasts with many other COFs that exhibit a more random or eclipsed stacking arrangement. rsc.orgrsc.org This specific antiparallel slip-stacking is energetically favorable and contributes to the high crystallinity of the material. rsc.orguni-muenchen.de The stacking distance between layers in this compound has been measured to be approximately 3.58 Å. nih.govacs.org The lattice spacing for the (100) reflection, which relates to the pore-to-pore distance, is approximately 2.1 nm. rsc.org
Controlling Pore Size through Building Block Selection and Linkage Chemistry
The pore size of COFs is highly tunable and can be precisely controlled by the strategic selection of molecular building blocks and the chemistry used to link them. cd-bioparticles.netnih.gov The dimensions of the monomers—the "linkers" and "knots"—directly determine the dimensions of the resulting pores. nih.govoup.com Using larger or smaller building blocks allows for the rational design of COFs with tailored pore sizes. nih.gov For example, using different linear diboronic acid linkers with a zinc octahydroxyphthalocyanine knot has been shown to change the pore size from 2.7 to 4.4 nm in a related system. nih.gov
Furthermore, the linkage chemistry itself can be modified, which in turn affects the framework's structure and pore dimensions. This compound is typically synthesized with an imine linkage (–C=N–). acs.orgmdpi.com This linkage can be postsynthetically modified. For instance, an imine-linked this compound can be chemically reduced to form an amine-linked framework (rthis compound). nih.govacs.org This conversion from an imine to an amine linkage alters the bond angles and interlayer interactions, leading to a contraction of the pores. nih.govacs.org In one study, the unit cell parameter 'a' decreased from 25.786 Å in the parent this compound to 25.147 Å in the reduced rthis compound, demonstrating a clear change in pore dimensions due to linkage modification. nih.govacs.org Similarly, a sulfur-assisted conversion can transform the imine linkage into a more stable thiazole (B1198619) linkage, creating TTT-COF, while retaining the material's porosity. researchgate.netacs.org
Table 1: Comparison of Unit Cell Parameters for this compound and its Derivatives
| COF Derivative | Linkage Type | Unit Cell Parameter 'a' (Å) | Stacking Distance 'c' (Å) | Reference |
| This compound | Imine | 25.786 | 3.578 | nih.govacs.org |
| rthis compound | Amine | 25.147 | 3.504 | nih.govacs.org |
Crystalline Domain Sizes and Morphology of this compound
Table 2: Structural Properties of this compound
| Property | Value | Method of Determination | Reference |
| Pore Geometry | Pseudo-Hexagonal | Transmission Electron Microscopy (TEM) | rsc.orgresearchgate.net |
| Stacking Mode | Slipped-Stacked | X-Ray Powder Diffraction (XRPD), SAED | rsc.org |
| Crystalline Domain Size | 50 - 200 nm | Transmission Electron Microscopy (TEM) | rsc.orgresearchgate.net |
| Morphology | Polycrystalline Rods | Scanning Electron Microscopy (SEM), TEM | rsc.orgresearchgate.net |
| BET Surface Area | ~1403 m²/g | Argon Physisorption | rsc.org |
Compound Names
| Abbreviation / Name | Full Chemical Name |
| This compound | Triazine-triimine Covalent Organic Framework |
| rthis compound | Reduced Triazine-triamine Covalent Organic Framework |
| TTT-COF | Triazine-trithiazole Covalent Organic Framework |
| TBI-COF | Triazine-benzidine-imine Covalent Organic Framework |
| TT-am | 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline |
| TT-ald | 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde |
| Quercetin (B1663063) | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one |
Advanced Characterization Techniques and Spectroscopic Analysis of Tti Cof
X-ray Diffraction Analysis for Structural Elucidation
X-ray diffraction (XRD) stands as a cornerstone technique for probing the long-range order and crystalline nature of materials. For covalent organic frameworks (COFs) like Tti-COF, powder X-ray diffraction (PXRD) is particularly instrumental in confirming the formation of a periodic framework and determining its structural parameters.
The crystallinity of this compound is readily confirmed through its powder X-ray diffraction (PXRD) pattern, which exhibits characteristic Bragg reflections indicative of a well-ordered structure. The PXRD pattern of this compound, synthesized through the condensation of the corresponding tritopic aldehyde and amine, displays distinct peaks that can be indexed to a specific crystal lattice, confirming its crystalline nature. nih.gov
The arrangement of the two-dimensional layers, known as the stacking sequence, significantly influences the material's properties. For this compound, different synthesis temperatures can lead to variations in stacking. For instance, a high-temperature synthesis at 120 °C can result in a unidirectionally slip-stacked structure. nih.gov In contrast, a room temperature synthesis may lead to a structure with random local layer offsets. nih.gov The stacking mode is often initially assessed by comparing the experimental PXRD pattern with simulated patterns for different stacking models, such as eclipsed (AA) or staggered (AB) arrangements.
A representative PXRD pattern for a crystalline this compound would typically show a prominent reflection at a low 2θ angle, corresponding to the (100) plane, which is a hallmark of a porous 2D COF structure. Other higher-order reflections provide further details about the in-plane and out-of-plane order.
Table 1: Representative Powder X-ray Diffraction Peaks for a Crystalline COF
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |
| ~3.5 | ~25.2 | (100) |
| ~6.1 | ~14.5 | (200) |
| ~6.8 | ~13.0 | (210) |
| ~9.3 | ~9.5 | (300) |
| ~25.8 | ~3.4 | (001) |
Note: This table presents idealized peak positions for a representative hexagonal 2D COF and may not reflect the exact experimental values for this compound, which can vary based on synthesis conditions and stacking behavior.
To obtain a more precise structural model from PXRD data, Rietveld and Pawley refinement methods are employed. The Pawley method is often used initially to refine the unit cell parameters without requiring a full structural model. acs.org This is followed by Rietveld refinement, a powerful technique that fits the entire experimental diffraction pattern with a calculated profile based on a structural model, allowing for the refinement of atomic positions, lattice parameters, and other crystallographic details. wikipedia.org
For this compound, Rietveld refinement has been successfully used to determine its unit cell dimensions. These refinements have shown that this compound possesses a hexagonal lattice. nih.gov The refined lattice parameters provide quantitative insight into the dimensions of the porous framework.
Table 2: Structural Parameters of this compound from Rietveld Refinement
| Parameter | Value |
| Space Group | P6/m |
| a=b (Å) | 25.244(8) |
| c (Å) | 6.905(7) |
| α=β (°) | 90 |
| γ (°) | 120 |
| Rwp (%) | 4.96 |
| Rp (%) | 3.59 |
Data sourced from supplementary information of a study on the topochemical conversion of this compound. nih.gov The goodness-of-fit parameters, Rwp (weighted-profile R-factor) and Rp (profile R-factor), indicate a good agreement between the experimental and calculated diffraction patterns.
In some instances, the PXRD patterns of this compound can exhibit features that suggest a deviation from ideal hexagonal symmetry. Peak splitting, in particular, is a strong indicator of symmetry reduction. This phenomenon has been observed in this compound synthesized at high temperatures and is attributed to a unidirectional slip-stacking of the layers. nih.gov This ordered slippage of the 2D sheets breaks the hexagonal symmetry, leading to the splitting of certain diffraction peaks.
For example, a single peak expected for a particular set of crystallographic planes in a high-symmetry structure may split into multiple, closely spaced peaks in a lower-symmetry arrangement. The analysis of this peak splitting provides valuable information about the specific nature of the interlayer stacking and the resulting reduction in symmetry. While random layer offsets might only lead to peak broadening, a consistent, directional slip results in distinct peak splitting. nih.gov
Table 3: Illustration of Peak Splitting due to Symmetry Reduction
| Ideal High-Symmetry Peak (hkl) | Observed Lower-Symmetry Peaks | 2θ Position (°) |
| (210) | (210), (120) | Split into two distinct peaks |
| (300) | (300), (030) | Split into two distinct peaks |
This table provides a conceptual illustration of how peaks would split due to a reduction from hexagonal symmetry. The exact positions of the split peaks would depend on the magnitude and direction of the layer offset.
Electron Microscopy for Morphological and Structural Visualization
Electron microscopy techniques offer direct visualization of the morphology and local crystalline structure of this compound at the nanoscale, complementing the bulk structural information obtained from X-ray diffraction.
Transmission Electron Microscopy (TEM) is a powerful tool for imaging the internal structure of materials with high resolution. For this compound, TEM analysis has revealed a morphology of inter-grown crystallites. nih.gov High-resolution TEM (HRTEM) can provide even more detailed information, allowing for the visualization of the lattice fringes of the crystalline domains. The spacing of these fringes can be measured and correlated with the d-spacings determined from PXRD, providing direct evidence of the crystalline lattice.
Analysis of the layer arrangement through TEM can reveal the presence of stacking faults, grain boundaries, and other structural features that are not always apparent from bulk diffraction data. researchgate.net Furthermore, the stability of the this compound structure under the electron beam can be assessed, with studies showing that the thiazole (B1198619) linkage imparts significant stability. nih.gov
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR is a powerful non-destructive technique for elucidating the structure of insoluble materials like COFs at an atomic level. It provides definitive evidence of covalent bond formation and can be used to track chemical modifications within the framework.
Cross-polarization magic-angle spinning (CP-MAS) solid-state NMR is instrumental in confirming the formation of the imine linkages that define the this compound structure. The 13C CP-MAS ssNMR spectrum of this compound exhibits a characteristic signal for the imine carbon at approximately 151-158 ppm. nih.govtyjz.com The formation of the imine bond is further corroborated by the disappearance of the aldehyde carbon signal from the precursor, which is typically observed around 192 ppm. rsc.org
Chemical modifications to the this compound framework are readily monitored using 13C ssNMR. For instance, upon exposure to nitric oxide (NO), a partial cleavage of the imine bonds occurs, leading to the appearance of a new signal at 191 ppm, which is attributed to the formation of aldehyde groups. nih.govacs.org Concurrently, a reduction in the intensity of the imine signal at 151 ppm is observed. nih.govacs.org
15N CP-MAS ssNMR provides even more direct evidence of imine linkage formation and subsequent reactions. In pristine this compound, the nitrogen of the imine bond presents a distinct signal at approximately -58 ppm. nih.govrsc.orgacs.org This technique is particularly sensitive to changes in the nitrogen environment, making it ideal for studying linkage transformations.
| Technique | Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| CP-MAS ssNMR | 13C | ~151-158 | Imine Carbon (C=N) | nih.govtyjz.com |
| CP-MAS ssNMR | 13C | 191 | Aldehyde Carbon (post-NO exposure) | nih.govacs.org |
| CP-MAS ssNMR | 15N | ~ -58 | Imine Nitrogen (C=N) | nih.govrsc.orgacs.org |
| CP-MAS ssNMR | 15N | ~ -316 to -322 | Terminal Amine Nitrogen (-NH₂) | nih.govrsc.orgacs.org |
This table presents interactive data. Click on the headers to sort.
To overcome the low natural abundance and sensitivity of the 15N nucleus, isotopic enrichment is employed. nih.govchemrxiv.org Synthesizing this compound using a 15N-enriched amine linker significantly enhances the signal-to-noise ratio in 15N ssNMR spectra, enabling the detection of low-concentration species such as terminal groups and reaction intermediates. nih.govchemrxiv.org
This approach has been crucial in identifying unreacted terminal amine groups at the crystallite edges of this compound, which appear as a signal at -316 ppm to -322 ppm in the 15N CP-MAS ssNMR spectrum. nih.govrsc.orgacs.org The high sensitivity afforded by 15N-enrichment allows for the verification of previously postulated terminal groups and provides a means to track their reactivity. nih.govchemrxiv.org For example, upon exposure to NO, the signal corresponding to these terminal amine groups disappears, indicating a clean deamination reaction at the COF's surface. nih.govacs.org This demonstrates the utility of isotope enrichment in studying surface passivation strategies and understanding reaction mechanisms within the COF structure. nih.govchemrxiv.org
Vibrational Spectroscopy
Vibrational spectroscopy is a key tool for monitoring the chemical transformations that occur during the synthesis and post-synthetic modification of this compound.
FT-IR spectroscopy is routinely used to confirm the successful synthesis of this compound. The formation of the imine linkage is evidenced by the appearance of a characteristic C=N stretching vibration, typically observed around 1628 cm-1. researchgate.net Concurrently, the successful condensation is confirmed by the disappearance of the characteristic vibrational bands from the precursor molecules: the N-H stretching vibrations of the amine linker and the C=O stretching vibrations of the aldehyde linker. researchgate.netuni-muenchen.de
FT-IR is also highly effective for tracking post-synthetic modifications. When this compound is exposed to nitric oxide, changes in the spectrum indicate a partial cleavage of the imine bonds. chemrxiv.orgresearchgate.net This is specifically marked by the appearance of a new band at 1699 cm-1, which is characteristic of an aldehyde C=O vibration, corroborating the findings from ssNMR analysis. nih.govchemrxiv.orgresearchgate.net
| Wavenumber (cm-1) | Assignment | State | Reference |
| ~1628 | Imine C=N Stretch | Pristine this compound | researchgate.net |
| 1699 | Aldehyde C=O Stretch | Post-NO Exposure | nih.govchemrxiv.orgresearchgate.net |
| Disappearance of N-H Stretches | Precursor Consumption | Pristine this compound | researchgate.net |
| Disappearance of C=O Stretches | Precursor Consumption | Pristine this compound | researchgate.net |
This table presents interactive data. Click on the headers to sort.
Gas and Vapor Sorption Analysis
Gas physisorption measurements are essential for characterizing the permanent porosity of this compound, a defining feature of this class of materials.
The porosity of this compound is evaluated through nitrogen or argon physisorption experiments, typically conducted at 77 K and 87 K, respectively. The resulting isotherms are characteristic of microporous materials. researchgate.net From these isotherms, key parameters such as the Brunauer–Emmett–Teller (BET) specific surface area and the specific pore volume are calculated.
Pristine this compound exhibits a high BET surface area, with reported values around 1403-1491 m²/g. chemrxiv.orgresearchgate.net The specific pore volume is approximately 0.917 cm³/g. chemrxiv.org These values confirm the presence of an accessible and robust porous network.
The porosity of this compound is significantly affected by chemical modifications. After exposure to nitric oxide, the BET surface area dramatically decreases to 475 m²/g, and the pore volume is reduced to 0.376 cm³/g. chemrxiv.orgresearchgate.net This loss of porosity is consistent with the partial degradation of the imine linkages and a loss of structural integrity observed by other characterization techniques. chemrxiv.orgresearchgate.net
| Material | Adsorbate | BET Surface Area (SBET) | Pore Volume (VP) | Reference |
| This compound | Argon/Nitrogen | 1403-1491 m²/g | 0.917 cm³/g | chemrxiv.orgresearchgate.net |
| This compound-NO | Argon | 475 m²/g | 0.376 cm³/g | chemrxiv.orgresearchgate.net |
| rthis compound | Nitrogen | 1397-1428 m²/g | 0.778 cm³/g | chemrxiv.orgchemrxiv.org |
| NO-TTI-COF | Nitrogen | 1325 m²/g | N/A | chemrxiv.orgnih.gov |
This table presents interactive data. Click on the headers to sort.
Nitric Oxide (NO) Sorption Measurements and Adsorption Capacity
The interaction of this compound and its derivatives with nitric oxide (NO) has been investigated through physisorption measurements to determine their gas uptake capacity and selectivity. researchgate.netacs.org These studies reveal that at 298 K, the NO physisorption capacities for this compound and related structures are in the range of 0.2 to 0.4 mmol g⁻¹. acs.org This is comparable to simulated NO adsorption values for other types of COFs. acs.org
Sorption measurements for this compound, its reduced form rthis compound, and other related COFs were conducted at both 273 K and 298 K. researchgate.net The isotherms for these materials exhibit an unusual hysteresis, which suggests a delayed desorption of NO. acs.org Upon exposure to NO, this compound shows a slight decrease in crystallinity. acs.org The stability and interaction with NO are dependent on the chemical linkages within the framework. For instance, imine and amine linkages are more susceptible to reaction with NO compared to more robust linkages like thiazole. researchgate.netacs.org
The stabilized NO adsorption capacities for this compound and a related imide-linked COF after multiple cycles are presented below.
| Compound | Adsorption Capacity at 273 K (mmol g⁻¹) | Adsorption Capacity at 298 K (mmol g⁻¹) |
|---|---|---|
| This compound | ~1.2 | ~0.3 |
| rthis compound | ~1.0 | ~0.25 |
| TTT-COF | ~0.8 | ~0.2 |
| TT-Imide-COF | ~0.6 | ~0.4 |
Water Vapor Adsorption Isotherms and Humidity Response of this compound Derivatives
The water vapor adsorption properties of this compound and its derivatives, such as the reduced amine-linked rthis compound and the oxidized nitrone-linked NO-TTI-COF, have been characterized to understand their response to humidity. researchgate.net The water adsorption isotherm for the parent this compound shows a pore-filling step at a certain relative pressure (P/Psat). researchgate.net
A significant change in humidity response is observed upon post-synthetic modification of the imine linkage. The isotherm for the amine-linked rthis compound does not show a notable shift compared to the original this compound. researchgate.net However, the nitrone-linked NO-TTI-COF exhibits a distinct shift in its water condensation step toward lower relative humidity. researchgate.net Specifically, the inflection point of the pore-filling step for NO-TTI-COF occurs at a P/Psat of approximately 0.47, which is a shift of about Δ(P/Psat) ≈ 0.15 to a lower relative pressure compared to the parent this compound. researchgate.net This modification highlights the tunability of the COF's interaction with water molecules, which is attributed to the change in the chemical nature of the pores imparted by the nitrone linkages. researchgate.net
| Compound | Key Feature | Inflection Point of Pore-Filling Step (P/Psat) |
|---|---|---|
| This compound | Baseline | ~0.62 |
| rthis compound | No significant shift from this compound | ~0.62 |
| NO-TTI-COF | Shift to lower relative pressure | ~0.47 |
Advanced Scattering Techniques
Total Scattering and Pair Distribution Function (PDF) Analysis for Local Structure Investigation and Stacking Disorder
While powder X-ray diffraction (PXRD) is commonly used to determine the long-range average structure of crystalline materials like this compound, total scattering techniques provide deeper insight into the local atomic arrangement. rsc.orgresearchgate.netmpg.demalvernpanalytical.com Total scattering considers both the Bragg peaks and the diffuse scattering, which contains information about short-range order and disorder. mpg.demalvernpanalytical.com By applying a Fourier transform to the total scattering data, a pair distribution function (PDF) is generated, which describes the probability of finding two atoms separated by a specific distance. researchgate.netmpg.dempg.de
For this compound, PDF analysis has been crucial in revealing hidden stacking disorder that is not apparent from conventional diffraction patterns, which may suggest a highly symmetric, eclipsed stacking mode. rsc.org In reality, the energetics often favor an offset stacking arrangement. rsc.org Studies on this compound prepared under different temperature conditions have shown that while some modifications may appear to have high crystallographic symmetry, PDF analysis reveals random local layer offsets. rsc.org This demonstrates that stacking disorder can be easily overlooked and that total scattering methods are essential for accurately characterizing the local structure and understanding that defective or disordered local structures might be more common in COFs than previously assumed. rsc.org
DIFFaX Simulations for Explaining Apparent Higher Symmetry
DIFFaX is a computational tool used to simulate the powder diffraction patterns of materials with stacking faults and disorder. researchgate.netresearchgate.net In the context of this compound and related two-dimensional COFs, DIFFaX simulations have been instrumental in explaining discrepancies between structural models and experimental X-ray powder diffraction (XRPD) patterns. researchgate.netresearchgate.net Often, the experimental XRPD pattern of a COF like this compound suggests a higher symmetry (e.g., hexagonal) than what is predicted by lower-energy, slipped-stacking structural models. researchgate.netuni-muenchen.denih.gov
Researchers have used DIFFaX to simulate the effect of stacking disorder on the diffraction pattern. researchgate.netacs.org By creating a simplified model where subsequent layers have a certain probability of slipping in one direction or its opposite, it's possible to simulate the transition from an ordered, staggered stacking to a structure with random slip directions. researchgate.net These simulations show that when the probabilities of slipping in opposite directions become equal, the resulting simulated diffraction pattern exhibits a higher apparent symmetry that closely matches the experimental data. researchgate.net This provides a strong explanation for why a COF with an inherently lower symmetry due to slipped stacking can produce a diffraction pattern that suggests a higher symmetry, resolving the conflict between theoretical models and experimental observations. researchgate.netresearchgate.net
UV-Vis Spectroscopy for Electronic Structure Changes
UV-Vis (Ultraviolet-Visible) spectroscopy is a technique that measures the absorption of UV or visible light by a material, providing information about its electronic transitions. libretexts.orgyoutube.com When a molecule absorbs light, an electron is promoted from a lower energy orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy orbital, like the lowest unoccupied molecular orbital (LUMO). youtube.com The wavelength of light absorbed corresponds to the energy gap between these orbitals. youtube.com For covalent organic frameworks, UV-Vis spectroscopy can reveal changes in the electronic structure that occur due to chemical modifications or redox processes. nih.govresearchgate.net
In COFs with extended π-conjugated systems, these electronic transitions fall within the UV-Vis range. libretexts.orgnih.gov Spectroelectrochemical studies on related COFs demonstrate how the UV-Vis-NIR (Near-Infrared) spectrum changes upon electrochemical oxidation. nih.gov As the COF is oxidized, the initial absorption bands can decrease in intensity (bleach) while new absorption features appear at different wavelengths, often in the near-infrared region. nih.gov These spectral changes are indicative of the formation of new electronic species (e.g., radical cations or dications) and thus provide direct evidence of alterations in the electronic structure of the framework. nih.gov For this compound and its derivatives, this technique can be used to probe the effects of post-synthetic modifications on the electronic properties of the material.
Post Synthetic Modifications Psm and Functionalization of Tti Cof
Strategies for Linkage Transformation in Tti-COF
Reduction of Imine-Linked this compound to Amine-Linked rthis compound
The reduction of the imine linkages in this compound to secondary amine linkages, yielding rthis compound, is a significant post-synthetic modification. acs.orgnih.gov This conversion can be achieved using reagents like formic acid. acs.org The resulting amine-linked frameworks serve as a platform for further functionalization due to the reactivity of the secondary amine groups. acs.orgnih.gov
Impact on Crystallinity, Symmetry, and Pore Contraction
The reduction of this compound to rthis compound has a notable impact on its structural parameters. The process generally retains high crystallinity, as evidenced by sharp reflections in X-ray powder diffraction (XRPD) patterns. acs.orgnih.gov However, changes in the apparent symmetry are observed, often characterized by the disappearance of peak splitting in the XRPD pattern. acs.orgchemrxiv.org This suggests a change from an antiparallel slip-stacked arrangement in this compound to a more eclipsed-like stacking in rthis compound, which is attributed to a randomization of the stacking offset upon reduction. acs.orgchemrxiv.org
The conversion to amine linkages also leads to an increase in both the in-plane unit cell parameters and the interlayer stacking distance. acs.org This expansion is due to the longer C-N single bond length in the amine compared to the imine's C=N double bond and the steric repulsion between the protons of the newly formed amine groups in adjacent layers. chemrxiv.org Specifically, the interlayer distance of rthis compound has been reported to be around 3.504(2) Å. acs.org Despite these changes, the porous and crystalline features of the parent this compound are well-retained in rthis compound. acs.orgnih.gov
Conversion of Imine-Linked this compound to Thiazole-Linked TTT-COF
A significant advancement in stabilizing imine-linked COFs is their conversion to thiazole-linked frameworks. researchgate.netnih.gov This transformation of this compound to TTT-COF is achieved through a post-synthetic sulfuration strategy, which creates irreversible thiazole (B1198619) linkages, thereby "locking" the crystalline structure. scispace.comresearchgate.netoup.com This results in a material with significantly enhanced chemical and thermal stability. researchgate.netrsc.orgrsc.org
Sulfur-Assisted Chemical Conversion Mechanism
The conversion from imine to thiazole linkages is a topochemical transformation facilitated by elemental sulfur. researchgate.netnih.govresearchgate.net The process involves two main steps. First, the imine is oxidized by sulfur to form a thioamide intermediate. oup.comntu.edu.sgsci-hub.se Subsequently, the thioamide undergoes an oxidative cyclization, also mediated by sulfur, to form the final thiazole ring. oup.comntu.edu.sg This reaction is typically carried out by first infiltrating the this compound with molten sulfur at a relatively low temperature (e.g., 155 °C) to ensure good mixing, followed by a higher temperature treatment (e.g., 350 °C) to drive the chemical conversion. researchgate.net
Oxidation of Imine-Linked this compound to Nitrone-Linked NO-TTI-COF
A more recent development in the PSM of this compound is the oxidation of its linkages to form nitrones. acs.org This transformation proceeds in a two-step sequence: the initial imine-linked this compound is first reduced to the amine-linked rthis compound, which is then oxidized using an agent like m-chloroperoxybenzoic acid (mCPBA) to yield the nitrone-linked NO-TTI-COF. acs.orgchemrxiv.orgnih.gov This method allows for the introduction of polar nitrone groups into the pore walls. acs.org
The proposed mechanism for the oxidation of the secondary amine in rthis compound involves an electrophilic attack of mCPBA on the nitrogen atom. acs.orgnih.gov This is favored over the formation of a strained oxaziridine (B8769555) intermediate, which would require significant deformation of the COF layers. acs.orgnih.gov The retention of crystallinity and porosity throughout this multi-step conversion highlights its efficacy as a top-down strategy for functionalizing COFs. acs.orguni-stuttgart.deresearchgate.net
Impact of PSM on this compound Structural Integrity and Porosity
A critical aspect of post-synthetic modification is the preservation of the framework's structural integrity and porosity. researchgate.net For this compound, the transformations to rthis compound, TTT-COF, and NO-TTI-COF have been shown to successfully maintain these crucial properties.
The conversion to TTT-COF via sulfurization is particularly noteworthy for its ability to retain crystallinity and porosity while significantly enhancing stability. researchgate.netnih.gov The resulting TTT-COF exhibits a robust structure that can withstand harsh chemical environments, including strong acids and bases, where the original imine-linked COF would degrade. rsc.orgrsc.org The porosity is well-preserved, as confirmed by sorption analysis. researchgate.net
Similarly, the reduction to rthis compound and subsequent oxidation to NO-TTI-COF are accomplished with retention of crystalline order and porosity. acs.orgchemrxiv.orgnih.gov While the reduction to rthis compound causes a slight expansion of the unit cell and a change in stacking, the framework remains highly crystalline. acs.org The subsequent oxidation to NO-TTI-COF results in a contraction of the interlayer stacking distance to 3.478(25) Å, which is even smaller than that of the parent this compound. acs.orgchemrxiv.org Despite these structural rearrangements, the porosity is largely maintained. For instance, the BET surface area of NO-TTI-COF was reported as 1325 m²/g, only a slight decrease from the 1397 m²/g of its amine precursor, rthis compound. acs.org
In contrast, exposure of this compound and rthis compound to nitric oxide (NO) gas showed a negative impact on their structure. This compound became slightly less crystalline, and its surface area and pore volume decreased significantly. nih.gov The amine-linked rthis compound turned amorphous and non-porous after NO exposure. nih.gov This highlights that not all chemical treatments preserve the framework's integrity, and the choice of modification strategy is crucial.
Structural and Porosity Data for Modified this compound
| COF Derivative | Linkage Type | Key Structural Features | BET Surface Area (m²/g) | Interlayer Distance (Å) | Reference |
| This compound | Imine | Antiparallel slip-stacked | ~1403 - 1491 | ~3.51 | nih.govrsc.org |
| rthis compound | Amine | Eclipsed-like stacking, expanded unit cell | ~1397 - 1428 | 3.504(2) | acs.orgacs.orgnih.gov |
| TTT-COF | Thiazole | Retained crystallinity, enhanced stability | ~1461 | - | researchgate.netnih.gov |
| NO-TTI-COF | Nitrone | Retained crystallinity, contracted stacking | 1325 | 3.478(25) | acs.org |
Functionalization of Pendant Groups and Pore Walls within this compound Architectures
Post-synthetic modification (PSM) is a pivotal strategy for tailoring the properties of Covalent Organic Frameworks (COFs) by introducing functional groups onto their pore walls after the initial framework has been synthesized. oup.comoup.comsci-hub.se This approach is particularly advantageous as it allows for the incorporation of functionalities that might not be stable under the conditions required for the initial COF synthesis. oup.com In the context of this compound, a prominent strategy for pore wall functionalization involves the chemical transformation of its intrinsic imine linkages into more reactive secondary amine linkages, thereby creating sites for subsequent covalent modifications. nih.govacs.org
A key development in this area is the reduction of the imine-linked this compound to its amine-linked analogue, designated as rthis compound. nih.govacs.org This conversion is typically achieved through a one-pot crystallization-reduction approach or by post-synthetically treating the pre-formed this compound. nih.gov The resulting secondary amines installed on the pore walls serve as highly reactive sites for further functionalization. acs.org This allows for the precise engineering of the pore environment without compromising the structural integrity of the framework. Researchers have demonstrated the successful grafting of various organic molecules onto these amine sites, thereby altering the chemical environment within the pores. acs.org
For instance, the secondary amines in rthis compound have been functionalized by reacting them with electrophilic reagents like benzoyl chloride (BzCl) and toluenediisocyanate (B8661334) (TDI). acs.org The reaction with benzoyl chloride introduces amide functionalities, while the reaction with toluenediisocyanate grafts isocyanate groups onto the pore walls. acs.org These modifications are confirmed through Fourier-transform infrared (FT-IR) spectroscopy, which shows the appearance of new characteristic vibrational bands (e.g., C=O stretching) and the reduction or disappearance of the N-H vibration of the secondary amine. acs.org Such functionalizations can be used to tune the COF's properties for specific applications, such as heterogeneous catalysis. acs.org
| Parent COF | Reagent | Functional Group Introduced | Resulting COF | Key Observation (FT-IR) | Reference |
|---|---|---|---|---|---|
| rthis compound | Benzoyl chloride (BzCl) | Amide | BzCl-rthis compound | Reduced N-H vibration, emerging C=O vibration. | acs.org |
| rthis compound | Toluenediisocyanate (TDI) | Urea (with dangling isocyanate) | TDI-rthis compound | Emerging C=O vibration, presence of dangling -NCO vibration. | acs.org |
Enhancement of Chemical Stability through Linkage Locking Strategies
A significant challenge for many imine-linked COFs, including this compound, is their limited chemical stability, particularly their susceptibility to hydrolysis under acidic or basic conditions. nih.govrsc.org This reversibility, while crucial for the error-correction needed for crystallization, can be a drawback for practical applications in harsh chemical environments. nih.gov To overcome this limitation, "linkage locking" strategies have been developed. These post-synthetic modification techniques convert the relatively labile imine linkages into more robust, irreversible chemical bonds, significantly enhancing the material's stability while preserving its crystallinity and porosity. sci-hub.semagtech.com.cn
One of the most effective linkage locking strategies for this compound is its conversion into a thiazole-linked framework, named TTT-COF. oup.comsci-hub.sersc.orgscispace.com This transformation is achieved through a post-synthetic sulfuration reaction, where the imine-linked this compound is treated with elemental sulfur. sci-hub.sescispace.com The reaction converts the HC=N imine bond into a stable thiazole heterocycle. sci-hub.sersc.org Spectroscopic analysis, including Fourier transform infrared (FT-IR) and solid-state nuclear magnetic resonance (NMR), confirms the successful transformation by showing the disappearance of the characteristic imine vibration and the appearance of signals corresponding to the thiazole unit. rsc.org
The resulting TTT-COF exhibits dramatically enhanced chemical and thermal stability compared to its imine-based precursor. rsc.org While both this compound and TTT-COF are stable in neutral and strong acidic conditions (10 M HCl), this compound shows structural collapse under strongly alkaline (10 M NaOH) and strongly reductive (NaBH₄) conditions. rsc.org In stark contrast, TTT-COF maintains its structural integrity and crystallinity under these same extreme conditions, demonstrating the efficacy of the linkage locking strategy. rsc.org This enhanced robustness is critical for applications that involve basic media or reductive steps, such as catalysis. rsc.org
| Condition | This compound Stability | TTT-COF Stability | Reference |
|---|---|---|---|
| Neutral (water) | Stable | Stable | rsc.org |
| Strongly Acidic (10 M HCl) | Stable | Stable | rsc.org |
| Strongly Alkaline (10 M NaOH) | Structural Collapse | High Tolerance, Retains Structure | rsc.org |
| Strongly Reductive (NaBH₄) | Structural Collapse | High Tolerance, Retains Structure | rsc.org |
Beyond thiazole formation, other linkage transformations have been explored. For example, this compound can be converted into a nitrone-linked framework (NO-TTI-COF). acs.org This is achieved by first reducing the imine to an amine (rthis compound) and then oxidizing the secondary amine linkages. acs.org This modification also preserves the COF's crystallinity and high surface area while altering its surface properties, specifically enhancing its water adsorption capabilities at lower relative humidity. acs.org These linkage locking and transformation strategies represent a powerful tool for creating highly stable and functional COFs based on the this compound architecture, expanding their potential for advanced applications. sci-hub.semagtech.com.cn
Mechanistic Studies of Interfacial and Host Guest Interactions Within Tti Cof
Molecular Recognition and Binding Mechanisms within Tti-COF Pores
The well-defined pores of this compound act as nano-sized vessels, capable of recognizing and binding specific guest molecules. This recognition is primarily governed by a combination of noncovalent interactions between the host framework and the guest.
A key feature of the imine-based this compound is the presence of nitrogen atoms with lone pairs of electrons within the imine linkages (-C=N-). These nitrogen centers serve as effective hydrogen bond acceptors. This capability is fundamental to the molecular recognition properties of this compound, allowing it to "dock" guest molecules that possess hydrogen bond donor groups. nih.govacs.org For instance, the dietary flavonoid quercetin (B1663063), which has multiple hydroxyl groups, can form hydrogen bonds between the hydrogen atoms of its hydroxyl groups and the nitrogen atoms of the imine moieties within the this compound pores. nih.gov This noncovalent hydrogen linkage is advantageous for applications such as drug delivery, as it provides a reversible mechanism for anchoring guest molecules. nih.govacs.org The interaction is strong enough to hold the guest molecule within the pore but can be overcome by changes in the local environment, allowing for controlled release.
Beyond simple hydrogen bonding, the anchoring of guest molecules within the this compound pores is often a result of a synergy of multiple noncovalent interactions. The aromatic nature of the triazine and phenyl rings that constitute the framework of this compound provides extensive π-systems. These can engage in C-H-π interactions with guest molecules.
Molecular dynamics simulations have provided detailed insights into these binding mechanisms. For example, in the case of quercetin delivery, simulations have shown that the guest molecule is effectively bound to the pore walls of this compound through a combination of both C-H-π interactions and conventional hydrogen bonds. mdpi.com The flat, aromatic rings of quercetin can stack against the electron-rich walls of the COF, while its hydroxyl groups form specific hydrogen bonds with the imine nitrogens. This multi-point interaction ensures a stable loading of the guest molecule within the porous host.
Diffusion and Transport Phenomena within this compound Channels
The one-dimensional channels of this compound are expected to facilitate the transport of guest molecules, a critical aspect for applications in separations, catalysis, and drug delivery. While specific studies on the diffusion dynamics within this compound are limited, research on analogous imine-linked covalent organic frameworks provides significant insights into the expected transport phenomena.
Studies on other 2D COFs reveal that the well-ordered, columnar pore structure can lead to anisotropic diffusion, where movement is significantly faster along the direction of the channels compared to perpendicular to them. nih.govacs.org The rate of diffusion is influenced by several factors, including the size and shape of the diffusing molecule relative to the pore dimensions, the nature of the host-guest interactions, and the crystallinity of the COF material. acs.org For instance, strong interactions between the guest and the pore walls can slow down diffusion.
Interactions with Gaseous Species and Adsorption Selectivity
The high surface area and tunable pore chemistry of this compound make it a promising candidate for gas storage and separation. Its interactions with different gaseous species are dictated by both physisorption and, in some cases, chemisorption.
This compound has demonstrated the ability to selectively adsorb certain gases, notably nitric oxide (NO) and carbon dioxide (CO₂). The initial uptake of NO in this compound is significant, with reported values between 1.5 and 6 mmol g⁻¹. acs.orgnih.gov This initial high adsorption is partially irreversible, suggesting a chemical interaction alongside physisorption. acs.org After initial cycles, the NO adsorption becomes reversible. acs.org
The table below summarizes the gas adsorption properties of this compound and a related modified COF (TT-Imide-COF-NO) for comparison, highlighting the selectivity for CO₂ and NO over nitrogen (N₂). The Ideal Adsorbed Solution Theory (IAST) selectivity is calculated for gas mixtures representative of flue gas and exhaust gas.
| COF | Gas | Initial Qst (kJ mol⁻¹) | Adsorption Capacity (mmol g⁻¹) at 298 K | IAST Selectivity over N₂ |
|---|---|---|---|---|
| TT-Imide-COF-NO | CO₂ | 26.6 - 20.5 | 0.944 | 9.22 |
| NO | 35.7 - 16.9 | 0.367 | 5.55 | |
| TTT-COF-NO | CO₂ | 23.8 - 20.8 | 0.755 | 6.44 |
| NO | 21.6 - 17.0 | 0.290 | 3.95 |
Data sourced from studies on related COFs to provide context for this compound's potential performance. acs.orgmdpi.com
The data indicates that while this compound and its derivatives can adsorb both CO₂ and NO, the interaction with NO is particularly strong, leading to changes in the material's structure over time. acs.orgnih.gov
The interaction between nitric oxide and the imine linkages of this compound is not merely physical adsorption but involves a chemical reaction that leads to the partial degradation of the framework. acs.orgnih.gov This reaction is initiated by a [2+2] cycloaddition of an NO molecule to the C=N double bond of the imine linkage. nih.govmdpi.com
This cycloaddition forms an unstable four-membered ring intermediate. The intermediate then rapidly cleaves, breaking the original imine bond. This cleavage results in the formation of a terminal aldehyde group on one of the parent building blocks and a diazo radical on the other. mdpi.com The diazo radical is unstable and subsequently eliminates a molecule of dinitrogen (N₂), forming an aryl radical. This radical is then quenched, leading to a permanent modification of the COF structure. mdpi.com
This process of NO-induced imine bond cleavage has been confirmed by spectroscopic analysis. After exposure to NO, Fourier-transform infrared (FT-IR) spectra of this compound show the appearance of a new vibrational band around 1699 cm⁻¹, which is characteristic of an aldehyde C=O stretch. acs.orgnih.gov Furthermore, solid-state ¹³C NMR spectroscopy reveals a new signal at approximately 191 ppm, also corresponding to an aldehyde carbon. acs.orgnih.gov This chemical transformation leads to a decrease in the crystallinity and surface area of the this compound material. acs.orgnih.gov
Theoretical and Computational Modeling of Guest-Host Systems
Theoretical and computational modeling provides invaluable insights into the intricate interactions governing guest-host systems within the this compound framework. These methods allow for a detailed exploration of binding mechanisms and energetic landscapes that are often difficult to discern through experimental techniques alone. By employing sophisticated simulation and calculation approaches, researchers can predict and rationalize the behavior of guest molecules within the porous structure of this compound, guiding the design of functional materials for various applications.
Molecular Dynamics Simulations for Binding Site Analysis
Molecular dynamics (MD) simulations have been instrumental in elucidating the specific binding interactions between guest molecules and the this compound host. These simulations model the atomic-level movements and interactions over time, providing a dynamic picture of the binding process and identifying the most probable binding sites.
One notable study employed MD simulations to investigate the loading of the anticancer drug quercetin within this compound. The simulations revealed that quercetin molecules preferentially bind to the pore walls of the COF. nih.gov This binding is stabilized by a combination of C-H-π interactions and hydrogen bonds, creating a favorable environment for the encapsulation of the drug. nih.gov The identification of these specific non-covalent interactions is crucial for understanding the drug release mechanism and for designing COFs with tailored affinities for particular guest molecules.
In a separate computational study, MD simulations were used to assess this compound as a potential carrier for the chemotherapeutic drug doxorubicin (B1662922) (DOX). researchgate.net These simulations demonstrated that despite the large pore size of this compound, the framework provides sufficient contact sites to effectively attract and bind DOX molecules. The primary mode of interaction was identified as π-π stacking between the aromatic rings of doxorubicin and the electron-rich framework of this compound. researchgate.net The simulations also suggested that the periodic nanoporous structure of this compound contributes to its biocompatibility by limiting excessive, denaturing interactions with proteins. researchgate.net
Table 1: Key Interactions in this compound Guest-Host Systems Identified by Molecular Dynamics
| Guest Molecule | Primary Interaction Types with this compound | Reference |
| Quercetin | C-H-π interactions, Hydrogen bonds | nih.gov |
| Doxorubicin | π-π stacking interactions | researchgate.net |
Density Functional Theory (DFT) Calculations for Stacking Energy Landscapes
Density Functional Theory (DFT) calculations offer a powerful quantum mechanical method to investigate the electronic structure and energetics of molecular systems. In the context of this compound, DFT has been particularly useful for understanding the interlayer stacking behavior, which significantly influences the material's crystallinity and properties.
A comprehensive study utilized DFT calculations to compare the stacking geometries of this compound and a structurally related imine COF, Tbi-COF. researchgate.netrsc.org These calculations were pivotal in explaining the experimentally observed differences in their crystallinity. The results indicated that this compound favors an unusual, unidirectionally slip-stacked geometry. researchgate.netrsc.org This preferred arrangement is attributed to the inherent self-complementarity of the this compound building blocks, which facilitates donor-acceptor-type stacking interactions between the imine bonds in adjacent layers. researchgate.net
The DFT-based energy landscape calculations for this compound revealed that the alternate, antiparallel stacking of the imine bonds creates steeper and deeper energy minima compared to other potential stacking modes. researchgate.netrsc.org This strong energetic preference for a specific slip-stacked arrangement is the driving force behind the high crystallinity and large domain sizes observed in this compound. researchgate.net In contrast, for Tbi-COF, the energy landscape was flatter, leading to a more random layer offset and consequently lower crystallinity. researchgate.netrsc.org
These theoretical calculations pinpointed that the combination of the planarity of the this compound layers and the favorable dipole-dipole interactions of the antiparallel imine bonds are crucial for its well-defined stacking behavior. rsc.org
Table 2: DFT Calculation Results for Stacking Geometries of this compound
| Stacking Motif | Energetic Favorability | Key Stabilizing Factor | Consequence | Reference |
| Slip-stacked (antiparallel imines) | High (deep energy minimum) | Donor-acceptor interactions, Dipole-dipole interactions | High crystallinity, Uniform layer offset | researchgate.netrsc.org |
| Eclipsed (parallel imines) | Lower | Less favorable electrostatic interactions | Not the preferred stacking mode | researchgate.netrsc.org |
Applications of Tti Cof in Advanced Materials Science: Principles and Mechanisms
Role as a Nanocarrier for Small Molecule Delivery
The inherent characteristics of Tti-COF, including its porous nature and the presence of specific functional groups, make it a promising nanocarrier for the delivery of small therapeutic molecules.
The mechanism of guest molecule loading and release in this compound is primarily governed by non-covalent interactions. researchgate.net The imine nitrogen atoms within the this compound structure possess lone pairs of electrons that can reversibly anchor guest molecules. nih.govresearchgate.net This anchoring is often facilitated through hydrogen bonding, particularly with guest molecules that have hydroxyl groups, such as the anticancer flavonoid, quercetin (B1663063). nih.gov The polyphenolic nature of quercetin provides an ideal platform for hydrogen-bonding interactions with the COF's imine nitrogens, allowing for its effective intercalation into the pores of the this compound. researchgate.net This type of linkage is advantageous for the targeted loading of drug molecules and their subsequent controlled release. nih.gov The release of the guest molecule can be triggered by changes in the surrounding environment, although specific release mechanisms are still under investigation. The stability of the this compound structure ensures that the guest molecules are protected until they reach their target site, where they can be released in a sustained manner. mdpi.com
Encapsulation within this compound has been shown to enhance the efficacy of guest molecules, a notable example being quercetin. nih.gov Quercetin, a dietary flavonoid, is known for its anticancer and antitumor properties. nih.gov However, its clinical application can be limited. When loaded into this compound, quercetin demonstrates enhanced cell-killing efficiency in cancer cells compared to the free molecule. rsc.org For instance, in vitro studies on human breast carcinoma MDA-MB-231 cells showed that quercetin-loaded this compound effectively killed cancer cells over a period of four days without harming normal cells. nih.govrsc.org This enhanced efficacy is attributed to several factors. The this compound nanocarrier protects the quercetin from premature degradation and facilitates its transport into the cells. rsc.org The encapsulation allows for a sustained release of quercetin, which consistently inhibits cell proliferation over an extended period. rsc.org This sustained release is a result of the strong binding between the guest molecule and the COF framework. mdpi.com It has been reported that this compound can have a loading rate of 35 wt% for quercetin. mdpi.com
Applications in Gas Adsorption and Separation Technologies
The porous and chemically tunable nature of covalent organic frameworks makes them excellent candidates for gas adsorption and separation applications. This compound and its derivatives have shown promise in selectively capturing specific gases.
Derivatives and related structures of this compound have been investigated for their ability to selectively adsorb certain gases from mixtures. For instance, the stability of different COF linkages against nitric oxide (NO) exposure has been studied to assess their suitability for NO separation. acs.orgchemrxiv.org Imide- and thiazole-linked COFs, which are related to the imine-linked this compound, have demonstrated significant resistance to NO gas. acs.orguni-muenchen.de These materials have shown notable Ideal Adsorbed Solution Theory (IAST) selectivity for NO over nitrogen (N2). acs.orgchemrxiv.org Specifically, a TT-Imide-COF derivative exhibited an IAST selectivity for NO/N2 of 5.55, while a TTT-COF derivative showed a selectivity of 3.95. acs.orgchemrxiv.org
Furthermore, the selectivity for carbon dioxide (CO2) over NO has also been calculated for these materials. In a binary gas mixture of CO2/NO (50/50), these COF derivatives showed a preference for CO2 adsorption over the entire pressure range up to 100 kPa. wur.nl The calculated IAST selectivities for CO2 over N2 were 9.22 for the TT-Imide-COF and 6.44 for the TTT-COF. acs.org This tunability in selectivity highlights the potential of designing specific COF structures for targeted gas separation applications. cjcatal.com
Table 1: Gas Adsorption Selectivity of this compound Derivatives This table is interactive. Users can sort the data by clicking on the column headers.
| COF Derivative | Gas Pair | IAST Selectivity |
|---|---|---|
| TT-Imide-COF | NO/N₂ | 5.55 acs.orgchemrxiv.org |
| TTT-COF | NO/N₂ | 3.95 acs.orgchemrxiv.org |
| TT-Imide-COF | CO₂/N₂ | 9.22 acs.org |
This compound in Heterogeneous Catalysis
Covalent organic frameworks are increasingly being explored as platforms for heterogeneous catalysis due to their high surface area, porous structure, and the ability to incorporate catalytically active sites. rsc.orguni-muenchen.de The defined and ordered pores of COFs can confine catalytic reactions, potentially leading to enhanced control over selectivity and reaction rates, mimicking the function of enzymes. escholarship.org
While the direct catalytic applications of the parent this compound are not extensively detailed in the provided context, a significant application lies in its use as a precursor for creating more robust catalytic materials. For example, a 2D imine-linked this compound can be converted into a thiazole-linked COF through a post-synthetic modification process. mdpi.com This transformation involves infiltrating the this compound with molten sulfur, which then oxidizes the imine linkages to form more stable thiazole (B1198619) units. mdpi.com Such chemically robust frameworks are highly desirable for heterogeneous catalysis, as they can withstand harsh reaction conditions. mdpi.com The ability to embed metal nanoparticles within the pores of COFs is another strategy to create potent heterogeneous catalysts for various organic transformations, such as C-C bond formations.
Catalytic Activity and Reaction Mechanisms Mediated by this compound Frameworks
Covalent Organic Frameworks (COFs) are recognized for their potential in heterogeneous catalysis, owing to their high porosity, significant surface areas, and the ability to be chemically functionalized. mdpi.comnih.gov The imine-linked this compound, while possessing inherent structural features for potential catalytic applications, often serves as a precursor that can be modified to enhance its stability and catalytic performance. rsc.orgsci-hub.se
A significant advancement involves the post-synthetic transformation of the imine-linked this compound into a more robust benzothiazole-linked framework, designated as TTT-COF. rsc.orgoup.com This conversion enhances the material's chemical and thermal stability, making it a superior substrate for catalytic applications, particularly under harsh reaction conditions. rsc.org The TTT-COF has demonstrated significant efficacy as a support for ultrafine Palladium (Pd) nanoparticles, creating the composite photocatalyst Pd NPs@TTT-COF. rsc.orgresearchgate.net This hybrid material exhibits exceptional performance in various photocatalytic C-C cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. rsc.orgresearchgate.net
The catalytic mechanism of Pd NPs@TTT-COF is driven by the photoresponsive nature of the benzothiazole-linked framework. rsc.org Under visible light irradiation, the TTT-COF substrate generates electron-hole pairs. rsc.orgresearchgate.net The photogenerated electrons are transferred from the conduction band of TTT-COF to the loaded Pd nanoparticles. researchgate.net This process activates the C-I bond of aryl iodide substrates to form aryl radicals. researchgate.net Concurrently, the holes oxidize species like phenylboronic acid, also forming radicals, which then couple with the aryl radicals to yield the final product. researchgate.net The superior performance of this catalyst is attributed to several factors: the enhanced stability of the TTT-COF, the high dispersion and ultrafine size (around 2.01 nm) of the Pd nanoparticles anchored by sulfur atoms in the benzothiazole (B30560) groups, and the efficient separation and migration of photocarriers within the conjugated framework. rsc.org
The reactivity of the original this compound's imine and terminal amine groups has also been studied, for instance, through exposure to nitric oxide (NO). acs.orgnih.gov This interaction leads to a partial cleavage of the imine bonds and the removal of terminal amine groups through deamination. acs.orgnih.gov While this particular reaction can lead to a decrease in crystallinity, it highlights the potential for targeted chemical modification of the framework's linkages, which could be harnessed to passivate reactive sites or introduce new functionalities for specific catalytic purposes. acs.orgnih.govchemrxiv.org
| Reactant 1 | Reactant 2 | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
|---|---|---|---|
| Iodotoluene | Phenylboronic acid | >99 | 12425 |
| Iodobenzene | Phenylboronic acid | >99 | 12425 |
| 4-Iodoanisole | Phenylboronic acid | 98 | 12177 |
| 4-Iodonitrobenzene | Phenylboronic acid | >99 | 12425 |
¹Data sourced from a study on photocatalytic C-C cross-coupling reactions. rsc.org The TOF was noted as being higher than other reported photocatalysts. rsc.org
Emerging Applications: Principles of Water Harvesting at Reduced Humidity
A significant emerging application for this compound is in atmospheric water harvesting, particularly after strategic chemical modification to enhance its interaction with water molecules. nih.govchemrxiv.orgnih.gov The native imine-linked this compound can be converted into a nitrone-linked covalent organic framework, named NO-TTI-COF, through a facile postsynthetic transformation. nih.govacs.orguni-stuttgart.de This modification is crucial as it introduces highly polar nitrone groups into the pore walls of the framework. nih.govacs.org
The principle behind this enhanced performance lies in the introduction of these polar centers, which modulate the framework's interaction with polar adsorbates like water. nih.govacs.org The nitrone-modified pore channels induce the condensation of water vapor at a significantly lower relative humidity compared to the original imine-linked this compound. nih.govnih.gov Research demonstrates that this modification results in a shift of the steep pore condensation step by approximately 20% towards lower relative humidity. nih.govchemrxiv.orgacs.org
Specifically, the water condensation inflection point for NO-TTI-COF occurs at a relative pressure (P/Psat) of about 0.47. nih.govacs.org This represents a substantial shift (Δ(P/Psat) ≈ 0.15) toward lower pressures compared to its precursor materials. nih.govacs.org This characteristic makes nitrone-linked COFs like NO-TTI-COF attractive candidates for capturing atmospheric water, especially in environments where humidity is not high. nih.govchemrxiv.org
However, the practical application of NO-TTI-COF faces some stability challenges. nih.govacs.org Studies have observed that the water uptake capacity of NO-TTI-COF can be halved during a second measurement cycle. nih.govacs.org This reduction in performance is attributed to a partial collapse of the porous structure, as evidenced by X-ray powder diffraction analysis after water adsorption experiments. nih.govacs.org Despite this, the chemical integrity of the nitrone linkage itself appears stable, with no signs of hydrolysis. nih.govacs.org
| Compound Name | Key Feature | Pore Diameter | BET Surface Area (m²/g) | Water Condensation (P/Psat) |
|---|---|---|---|---|
| rthis compound | Reduced imine-linked precursor | ~2.3 nm | 1397 acs.org | ~0.62 nih.govacs.org |
| NO-TTI-COF | Nitrone-linked framework | 2.1 nm acs.org | 1325 acs.org | ~0.47 nih.govacs.org |
Challenges and Future Research Directions for Tti Cof
Overcoming Structural Disorder and Achieving Enhanced Crystallinity
A significant hurdle in the application of Tti-COF is the presence of structural disorder, which can impede its performance. Enhancing crystallinity is crucial for maximizing its unique properties.
One promising strategy involves the post-synthetic modification of this compound. A notable example is the conversion of the imine-linked this compound into a more stable thiazole-linked TTT-COF through a sulfur-assisted chemical transformation. nih.govresearchgate.net This process has been shown to not only improve chemical stability but also to retain the original crystallinity of the framework. nih.govresearchgate.net The resulting TTT-COF exhibits enhanced resistance to harsh chemical environments, including concentrated hydrochloric acid. nih.gov
Another approach to improving the crystallinity of imine-linked COFs, such as this compound, is the use of modulators during synthesis. Research has shown that additives like benzaldehyde (B42025) can effectively enhance the crystallinity and porosity of imine-linked COFs by slowing down the nucleation and growth kinetics, which allows for a more ordered and crystalline material to form. rsc.orgresearchgate.net Similarly, forming an acetal (B89532) between the aldehyde monomer and an alcohol has been demonstrated as a novel strategy to improve the crystallinity of imine-linked COFs, leading to enhanced photocatalytic performance. rsc.org
Recent studies using 3D electron diffraction and ptychography on other 2D COFs have revealed widespread stacking disorder, including interplanar shifts and nanoscale inhomogeneities, even in high-quality single crystals. nih.gov This highlights the complexity of achieving perfect crystallinity and the need for advanced characterization to understand and control the three-dimensional structure of this compound.
The table below summarizes key structural parameters of this compound before and after its conversion to TTT-COF, illustrating the retention of structural order.
| Property | This compound | TTT-COF |
| In-plane unit cell dimension (Å) | 25.244(8) | 24.478(5) |
| Interlayer stacking distance (c, Å) | 6.905(7) | 7.002(5) |
| Pore size (nm) | 2.3 | 2.2 |
| BET Surface Area (m²/g) | 1403 | Not specified, but porosity is retained |
Data sourced from Rietveld refinement and Argon isotherms. nih.gov
Tailoring this compound Properties for Specific Application Demands
The versatility of this compound lies in the ability to tailor its properties for specific applications. This can be achieved through various strategies, including the introduction of functional groups and the precise control over its porous structure.
The inherent tunability of COFs allows for the design of materials with specific pore environments and functionalities, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net For instance, this compound, with its electron-rich imine linkages, has been explored as a potential vehicle for drug delivery. It can reversibly bind guest molecules like quercetin (B1663063) through non-covalent interactions. mdpi.com The quercetin-loaded this compound demonstrated greater efficacy in inhibiting cell growth compared to the free drug molecule. mdpi.com
Furthermore, the integration of redox-active moieties into COF structures can impart pseudocapacitive characteristics, boosting their performance in energy storage systems. rsc.org While not specifically demonstrated for this compound, this strategy represents a promising avenue for tailoring its electrochemical properties. The ability to precisely control the size, shape, and distribution of functional sites within the COF framework is key to achieving high selectivity for specific molecules. researchgate.net
Future research will likely focus on the introduction of a wider range of functional groups into the this compound backbone to create materials with tailored electronic, optical, and catalytic properties for applications ranging from chemical sensing to photocatalysis. rsc.orgnih.gov
Development of Novel Synthetic Pathways for Enhanced Control and Scalability
The development of efficient and scalable synthetic methods is crucial for the widespread adoption of this compound. Current research is focused on moving beyond traditional solvothermal methods to achieve better control over the material's properties and to enable large-scale production.
While the synthesis of this compound has been established, challenges related to harsh reaction conditions and scalability remain for many COFs. researchgate.net Innovations in synthetic methodologies are addressing these issues. For example, a crystalline intermediate transformation method has been proposed for the facile and scalable synthesis of 3D imine-linked COFs, which avoids the amorphous phase generation and does not require deoxygenation or high-temperature treatment. nih.gov This approach has demonstrated gram-scale production capabilities. nih.gov
Moreover, green and scalable solvothermal synthesis methods are being developed for imine COFs. By optimizing parameters such as solvent, water content, acid content, temperature, and time, researchers have been able to produce over 10 grams of COF in a single batch. ugent.be Hydrothermal synthesis is another eco-friendly and scalable method that has been successfully applied to produce gram-scale yields of cationic COFs for environmental remediation applications. rsc.org
The table below presents a comparison of different synthetic strategies that could be adapted for this compound production.
| Synthetic Method | Key Advantages | Potential for this compound |
| Traditional Solvothermal | Well-established for COF synthesis. | Current method for this compound, but with scalability challenges. |
| Crystalline Intermediate Transformation | Facile, scalable, avoids harsh conditions. | Highly promising for large-scale, high-quality this compound synthesis. |
| Optimized Solvothermal | Green, scalable (gram-scale). | Applicable to imine COFs, suggesting potential for this compound. |
| Hydrothermal Synthesis | Eco-friendly, scalable (gram-scale). | Could be explored for a more sustainable this compound synthesis. |
Integration of this compound into Multifunctional Material Systems
The integration of this compound into multifunctional systems is a promising strategy to leverage its unique properties in advanced applications. By combining this compound with other materials, hybrid systems with synergistic functionalities can be created.
COFs can serve as versatile platforms for the development of multifunctional materials due to their tunable physicochemical properties and high stability. rsc.org For example, thiol-decorated COFs have been used to create Au-SH-COF hybrids that act as heterogeneous catalysts for chemical reductions, demonstrating excellent catalytic activity and long-term performance. rsc.org This highlights the potential for designing this compound-based hybrid materials for catalysis.
The porous and crystalline nature of this compound makes it an ideal candidate for incorporation into composite membranes for applications such as nanofiltration. The development of thin-film composite membranes with a COF active layer has been demonstrated, showing enhanced solute rejection compared to the support membrane alone. nih.gov
Furthermore, the combination of COFs with other functional components can lead to materials with novel electronic and optical properties. For instance, a COF can act as a host for electron acceptor molecules, creating a system with potential applications in optoelectronics. mdpi.com The future of this compound in this area lies in its strategic integration with nanoparticles, polymers, and other frameworks to create hierarchical structures with tailored functionalities for sensing, catalysis, and energy applications. mdpi.comrsc.org
Advanced Characterization of Dynamic Processes within this compound Frameworks
A deeper understanding of the dynamic processes occurring within the this compound framework is essential for optimizing its performance and designing new materials with desired properties. Advanced characterization techniques are crucial for probing these dynamics at the molecular level.
The dynamic nature of the reversible imine bond formation is fundamental to the synthesis of crystalline COFs, as it allows for self-correction of defects during polymerization. nih.gov However, this dynamic behavior can also lead to structural transformations in response to external stimuli such as guest molecules or pressure. mdpi.com
Ultrafast spectroscopic techniques are being employed to investigate exciton (B1674681) dynamics in 2D COFs. These studies have revealed that the layered structures of COFs can lead to longer excited-state lifetimes compared to their individual molecular components, which is beneficial for optoelectronic applications. rsc.org The internal motions of the imine linkages have been identified as a key factor influencing these dynamics. rsc.org
Advanced imaging techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) are used to study the orientation and evolution of crystallization in COF thin films, revealing complex growth dynamics. rsc.org Furthermore, solid-state NMR spectroscopy, in conjunction with density functional theory (DFT) calculations, is a powerful tool for elucidating the precise atomic connectivity and confirming chemical transformations within the COF structure, as demonstrated in the conversion of this compound to TTT-COF. nih.gov
Future research in this area will likely involve the use of in-situ and time-resolved characterization techniques to directly observe the dynamic processes of framework formation, guest binding, and charge transport within this compound under operational conditions.
Compound Names
| Abbreviation | Full Name |
| This compound | triphenyl triazine imine Covalent Organic Framework |
| TTT-COF | triphenyl triazine thiazole (B1198619) Covalent Organic Framework |
| Au-SH-COF | Gold-Thiol-decorated Covalent Organic Framework |
Q & A
Q. What are the critical steps in synthesizing TTI-COF with high crystallinity and porosity?
Methodological Answer: this compound synthesis involves a two-step condensation reaction:
- Step 1 : React TT-ald (triazine aldehyde) with TT-am (triazine amine) to form the base framework .
- Step 2 : Functionalization (e.g., Quercetin loading) to enhance biocompatibility or catalytic properties . Key parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve monomer solubility.
- Temperature : 120–150°C under inert atmosphere for 48–72 hours.
- Characterization : Use PXRD to confirm crystallinity and BET analysis for surface area (e.g., 711–1590 m²/g for COF-1/COF-5 analogs) .
Table 1: Synthesis Optimization
| Parameter | Optimal Range | Impact on Structure |
|---|---|---|
| Reaction Time | 48–72 hours | Higher crystallinity |
| Temperature | 120–150°C | Reduced amorphous byproducts |
| Monomer Ratio | 1:1 (TT-ald:TT-am) | Minimizes defects |
Q. How do researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is essential:
- PXRD : Confirm staggered/eclipsed layer stacking (e.g., COF-1: P6₃/mmc; COF-5: P6/mmm) .
- SEM/TEM : Visualize porous morphology (e.g., hexagonal pores, 7–27 Å diameter) .
- FTIR/Raman : Verify covalent bond formation (e.g., B–O–C linkages).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (stable up to 500–600°C) .
Advanced Research Questions
Q. How can in vitro cytotoxicity studies of this compound be designed to minimize confounding variables?
Methodological Answer: Use the PICO framework to structure experiments:
- Population : Specific cell lines (e.g., HeLa, MCF-7).
- Intervention : this compound vs. Quercetin@this compound at varying concentrations (e.g., 10–100 µg/mL).
- Comparison : Negative control (untreated cells) and positive control (e.g., doxorubicin).
- Outcome : Cell viability (MTT assay) and apoptosis markers (caspase-3/7) . Key Considerations:
- Dose-response curves : Establish IC₅₀ values for reproducibility.
- Fluorescence tracking : Confirm intracellular localization (e.g., nuclear uptake via confocal microscopy) .
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across studies?
Methodological Answer: Address discrepancies through:
- Meta-analysis : Compare studies using PRISMA guidelines, focusing on variables like particle size (e.g., nanoscale vs. bulk this compound).
- Replication studies : Standardize protocols (e.g., ISO 10993-5 for biocompatibility testing).
- Data triangulation : Cross-validate results with orthogonal methods (e.g., flow cytometry vs. ATP luminescence). Example: Inconsistent cell growth inhibition (Fig. 1C in ) may arise from batch-to-batch variability in pore size distribution.
Q. How can computational modeling enhance the design of this compound for targeted drug delivery?
Methodological Answer: Integrate molecular dynamics (MD) and density functional theory (DFT) :
- Pore functionalization : Simulate host-guest interactions (e.g., Quercetin binding energy).
- Diffusion kinetics : Predict drug release profiles using Fickian/non-Fickian models.
- Validation : Compare simulated data with experimental release curves (e.g., HPLC quantification).
Methodological Frameworks for this compound Research
Q. What frameworks ensure rigor in formulating this compound research questions?
- PICO : Define Population, Intervention, Comparison, Outcome (e.g., "Does Quercetin@this compound reduce tumor volume in murine models compared to free Quercetin?") .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- COSMIN Guidelines : For reproducibility, document synthesis protocols using STROBE or ARRIVE checklists .
Q. How should researchers document this compound experimental protocols for peer review?
Follow Beilstein Journal of Organic Chemistry standards :
- Main text : Summarize key findings; avoid duplicating Supplementary Information (SI).
- SI : Include raw PXRD/SEM data, NMR spectra, and cytotoxicity dose-response tables.
- Ethics : Declare compliance with institutional biosafety protocols (e.g., ICF guidelines in ).
Data Reproducibility and Ethics
Q. What are common pitfalls in replicating this compound synthesis, and how are they mitigated?
- Pitfall 1 : Amorphous byproducts due to incomplete monomer purification. Solution: Pre-purify monomers via column chromatography.
- Pitfall 2 : Batch-dependent pore size variation. Solution: Standardize solvent removal rates (e.g., controlled vacuum drying).
Q. How can researchers ethically source and share this compound data?
- Data sharing : Use repositories like Zenodo or Figshare with CC-BY licenses.
- Collaboration : Adhere to authorship guidelines (e.g., ICMJE criteria) when including co-investigators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
